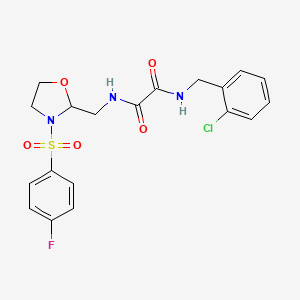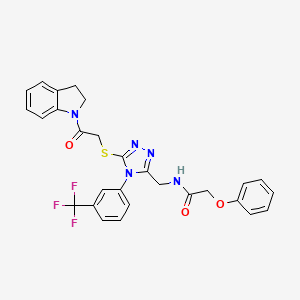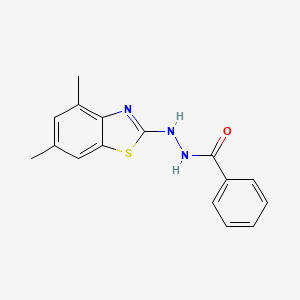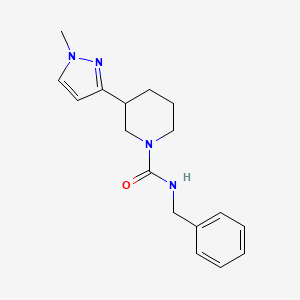![molecular formula C14H14BrF2N3 B2968364 4-bromo-1-({1-[(3,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole CAS No. 2415634-86-3](/img/structure/B2968364.png)
4-bromo-1-({1-[(3,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-({1-[(3,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole, commonly known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Compound A has been studied for its potential applications in various fields, including cancer research, neuroscience, and inflammation. In cancer research, Compound A has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In neuroscience, Compound A has been shown to enhance memory and cognitive function in animal models, suggesting its potential use in the treatment of neurodegenerative diseases. In inflammation research, Compound A has been shown to reduce inflammation in animal models, making it a potential candidate for the treatment of inflammatory diseases.
Mecanismo De Acción
Compound A is known to target the glucocorticoid receptor (GR), a protein that plays a crucial role in regulating inflammation and immune responses. Compound A binds to the GR and induces a conformational change that leads to the activation of anti-inflammatory genes and the repression of pro-inflammatory genes. This mechanism of action is similar to that of glucocorticoids, but Compound A has been shown to have fewer side effects than traditional glucocorticoids.
Biochemical and Physiological Effects
Compound A has been shown to have various biochemical and physiological effects in animal models. In cancer research, Compound A has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth. In neuroscience, Compound A has been shown to enhance memory and cognitive function by increasing synaptic plasticity (the ability of neurons to change their connections). In inflammation research, Compound A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines (small proteins that play a role in inflammation).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Compound A in lab experiments is its specificity for the GR, which allows researchers to study the effects of GR activation without the confounding effects of other signaling pathways. Another advantage is its low toxicity, which allows for higher doses to be used in animal models. However, one limitation of using Compound A is its relatively short half-life, which may require frequent dosing in animal models.
Direcciones Futuras
There are several future directions for research on Compound A. One direction is to study its potential use in the treatment of various cancers, including breast cancer, lung cancer, and prostate cancer. Another direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the mechanism of action of Compound A and to optimize its pharmacokinetic properties.
Métodos De Síntesis
Compound A can be synthesized through a multi-step process that involves the reaction of 4-bromo-1H-pyrazole with 3,5-difluorobenzylamine followed by the addition of azetidine-3-methanol. The final product is then purified through column chromatography to obtain a pure form of Compound A.
Propiedades
IUPAC Name |
4-bromo-1-[[1-[(3,5-difluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrF2N3/c15-12-4-18-20(9-12)8-11-6-19(7-11)5-10-1-13(16)3-14(17)2-10/h1-4,9,11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIQEILLZLFNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC(=C2)F)F)CN3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-yl)-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2968281.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2968283.png)

![N-[1-(Oxan-4-yl)azetidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2968286.png)
![(Z)-5-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2968289.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2968292.png)




![Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B2968302.png)

